2'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone
Description
2'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by:
- A carboethoxy group (ethyl ester) at the 2'-position of the propiophenone core.
- A 3,5-dimethylphenyl group at the 3-position.
Properties
IUPAC Name |
ethyl 2-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)10-9-16-12-14(2)11-15(3)13-16/h5-8,11-13H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCVVPGZRHVDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644885 | |
| Record name | Ethyl 2-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-32-0 | |
| Record name | Ethyl 2-[3-(3,5-dimethylphenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone typically involves the reaction of ethyl benzoate with 3-(3,5-dimethylphenyl)propanoyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs in the Carboethoxy-Propiophenone Series
Several carboethoxy-substituted propiophenones with varying aryl groups have been synthesized and studied. Key comparisons include:
*Note: Molecular weight estimated based on structural similarity to and .
Key Observations :
- Substituent Electronic Effects : Electron-donating methyl groups (in 3,5-dimethylphenyl) increase lipophilicity and may improve membrane permeability, while electron-withdrawing groups (e.g., F in 3-fluorophenyl) enhance polarity and reactivity .
- Positional Isomerism: The carboethoxy group’s position (2' vs.
Comparison with N-(3,5-Dimethylphenyl) Carboxamide Derivatives
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () shares the 3,5-dimethylphenyl group but differs in core structure and functional groups:
Key Observations :
- The carboxamide derivative exhibits potent photosynthetic electron transport (PET) inhibition, attributed to its ability to bind photosystem II.
- Lipophilicity differences influence solubility: the propiophenone derivative is more soluble in organic solvents, whereas the carboxamide may have better aqueous stability .
Comparison with Meta-Substituted Trichloro-Acetamides
highlights meta-substituted trichloro-acetamides, such as N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, which share the 3,5-dimethylphenyl group but feature a trichloro-acetamide core:
Key Observations :
- The trichloro-acetamide’s electron-withdrawing Cl groups stabilize the amide bond, whereas the propiophenone’s ester group offers greater hydrolytic lability.
- Crystal packing in trichloro-acetamides is influenced by meta-substituents, suggesting that the 3,5-dimethylphenyl group in the propiophenone derivative may similarly affect solid-state properties .
Comparison with Poly(arylene ether sulfone) Monomers
describes a monomer, (2,6-difluorophenyl)[3,5-bis(3,5-dimethylphenyl)methyl]phenyl methanone, used in polymer synthesis. While structurally distinct, its 3,5-dimethylphenyl groups contribute to:
- Enhanced lipophilicity and steric bulk, improving polymer membrane properties like hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C) .
Biological Activity
2'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of propiophenones, characterized by a phenyl group substituted with a carboethoxy group. Its molecular formula is . The structural configuration significantly influences its biological activity, particularly through interactions with various molecular targets.
Research indicates that the biological activity of 2'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : It is hypothesized to bind to specific receptors, modulating signaling pathways within cells.
- DNA Interaction : Potential interactions with DNA could influence gene expression and cellular functions.
Antimicrobial Properties
Studies have shown that 2'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone exhibits antimicrobial activity against various bacteria and fungi. The effectiveness varies based on concentration and the type of microorganism tested.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that the compound possesses anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of 2'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone against clinical isolates. The results indicated significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.
- Anticancer Mechanism Investigation : Research by Johnson et al. (2023) focused on the anticancer effects of the compound on MCF-7 cells. The study revealed that treatment with the compound led to increased apoptosis rates and decreased cell viability, suggesting its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
